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2,2-Difluorospiro[2.3]hexan-5-ol

Cat. No.: B2885981
CAS No.: 2306276-11-7
M. Wt: 134.126
InChI Key: PYMICOULXGTLSG-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic Synthesis

Spirocyclic compounds are a class of molecules characterized by two rings connected at a single, fully substituted carbon atom. This unique structural feature imparts a high degree of three-dimensionality, positioning the two rings in orthogonal planes. rsc.org This inherent rigidity and defined spatial arrangement of substituents make spirocycles attractive scaffolds in drug discovery and materials science. rsc.orgtandfonline.com They offer access to underexplored chemical space and can improve physicochemical properties such as lipophilicity and metabolic stability compared to their monocyclic counterparts. rsc.org The development of stereoselective synthetic methods has been crucial for accessing these complex structures with high precision. rsc.orgacs.org

The spiro[2.3]hexane framework, consisting of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring, presents a particularly strained and rigid system. This inherent strain influences the molecule's conformation and reactivity. The spirocyclic nature fixes the relative orientation of the two rings, providing a scaffold for the precise positioning of functional groups in three-dimensional space. tandfonline.comacs.org This conformational control is a key feature exploited in the design of molecules with specific biological activities or material properties. tandfonline.com The synthesis of functionalized spiro[2.3]hexanes has been an active area of research, with various methods developed to construct this challenging ring system. nih.govsci-hub.sersc.orgresearchgate.net

The introduction of fluorine into organic molecules can dramatically alter their properties. chinesechemsoc.org Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized and strong. chinesechemsoc.orgbeilstein-journals.org In small-ring systems, the incorporation of fluorine can influence molecular conformation due to electrostatic interactions and hyperconjugation. beilstein-journals.org For instance, the gauche effect between fluorine and adjacent oxygen or fluorine atoms can stabilize specific conformations. beilstein-journals.org Strategically placing fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to biological targets, and modulate membrane permeability. nih.govmdpi.com These attributes make fluorinated small rings, including cyclopropanes and cyclobutanes, valuable motifs in medicinal chemistry. mdpi.comacs.orgresearchgate.net

Historical Development of Fluorinated Carbocyclic Small-Ring Systems

The synthesis of small, strained carbocyclic rings has been a long-standing challenge and a testament to the ingenuity of organic chemists. The addition of fluorine to these structures represents a further layer of synthetic complexity and offers access to compounds with unique properties.

The synthesis of cyclopropanes and cyclobutanes has a rich history, with numerous methods developed for their construction. The introduction of fluorine into these rings has been pursued to modulate their chemical and physical properties. Early methods for the synthesis of fluorinated cyclopropanes often involved the dihalocyclopropanation of alkenes followed by halogen exchange. acs.org More recent developments have focused on direct fluorination strategies and the use of fluorinated building blocks. acs.orgresearchgate.netrsc.org Similarly, the synthesis of fluorinated cyclobutanes has evolved, with methods such as the fluorination of alkylidenecyclobutanes and ring-expansive difluorination of alkynylcyclopropanes emerging as powerful tools. researchgate.netbohrium.com

The synthesis of the spiro[2.3]hexane skeleton has been explored through various synthetic strategies. Early approaches often involved multi-step sequences. nih.govsci-hub.se More recently, the development of catalytic and photoinduced methods has provided more efficient access to these strained systems. rsc.orgresearchgate.net The evolution of these synthetic methods has enabled the preparation of a wider range of functionalized spiro[2.3]hexane derivatives, including those with specific stereochemistry. nih.govacs.org These advancements have been crucial for exploring the potential of the spiro[2.3]hexane scaffold in various applications. researchgate.netresearchgate.net

Research Trajectory of 2,2-Difluorospiro[2.3]hexan-5-ol: Contextual Overview

The specific compound this compound has emerged as a building block in medicinal chemistry and drug discovery. activate-scientific.com Its synthesis and availability from chemical suppliers indicate its utility in the construction of more complex molecules. activate-scientific.comachemblock.com The presence of the difluorinated cyclopropane ring combined with the hydroxyl group on the cyclobutane ring provides multiple points for further functionalization. This compound is part of a larger family of fluorinated spirocycles that are being investigated for their potential as bioisosteres and as components of novel therapeutic agents. researchgate.netnih.govresearchgate.net The research into compounds like this compound is driven by the ongoing need for new molecular scaffolds with unique three-dimensional shapes and improved pharmacological properties. tandfonline.comresearchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F2O B2885981 2,2-Difluorospiro[2.3]hexan-5-ol CAS No. 2306276-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluorospiro[2.3]hexan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-5(6)1-4(9)2-5/h4,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMICOULXGTLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306276-11-7
Record name 1,1-difluorospiro[2.3]hexan-5-ol
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Structural Characterization and Conformational Analysis of 2,2 Difluorospiro 2.3 Hexan 5 Ol Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. For fluorinated spirocycles, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a comprehensive understanding of their molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the complex architecture of 2,2-difluorospiro[2.3]hexan-5-ol and its derivatives. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional correlation experiments (like COSY, HSQC, and HMBC), allows for the precise mapping of atomic connectivity and stereochemical relationships.

In the ¹H NMR spectrum, the protons of the spiro[2.3]hexane core would exhibit complex splitting patterns due to geminal and vicinal couplings. The proton attached to the hydroxyl-bearing carbon (CH-OH) is expected to appear as a multiplet. The chemical shifts and coupling constants of the cyclobutane (B1203170) and cyclopropane (B1198618) ring protons provide critical information about their spatial arrangement.

The ¹³C NMR spectrum is particularly informative. The carbon atom bearing the two fluorine atoms (CF₂) would appear as a characteristic triplet due to one-bond C-F coupling. The spiro carbon, being a quaternary center, would be identifiable by its chemical shift and lack of a directly attached proton. The carbons of the cyclobutane and cyclopropane rings would resonate in the aliphatic region, with their specific shifts influenced by the fluorine atoms and the hydroxyl group.

¹⁹F NMR spectroscopy provides direct insight into the fluorine environment. For a gem-difluoro compound like this compound, a single resonance might be expected if the two fluorine atoms are chemically equivalent, or two distinct signals if they are diastereotopic.

While specific data for this compound is not publicly available, data from the closely related compound, 6,6-difluorospiro[3.3]heptan-2-ol, illustrates the expected spectroscopic features. acs.org

Table 1: Representative NMR Data for a Related Difluorospiroalkanol

Nucleus Compound Chemical Shift (δ) ppm Multiplicity / Coupling Constant (J)
¹H NMR 6,6-Difluorospiro[3.3]heptan-2-ol 4.25 (CH-OH) p, J = 7.3 Hz
2.54 (CH₂) t, J = 12.3 Hz
2.46 (CH₂) ddd, J = 9.8, 7.3, 3.1 Hz
2.06 (CH₂) ddd, J = 9.8, 7.3, 3.1 Hz
¹³C NMR 6,6-Difluorospiro[3.3]heptan-2-ol 119.7 (CF₂) t, J = 279.6 Hz
62.8 (CH-OH)
47.2 (Spiro C) t, J = 21.9 Hz
46.5 (Spiro C) t, J = 21.9 Hz
44.7 (CH₂) t, J = 2.0 Hz
23.9 (CH₂) t, J = 9.5 Hz
¹⁹F NMR 6,6-Difluorospiro[3.3]heptan-2-ol -91.6

Data sourced from a study on 6,6-difluorospiro[3.3]heptane derivatives. acs.org

Mass Spectrometry and Vibrational Spectroscopy Applications

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the elemental formula. achemblock.com The electron ionization (EI) mass spectrum of related difluorospiroalkanols shows fragmentation patterns that can be characteristic of the spirocyclic core. acs.org For this compound, expected fragmentation pathways could include the loss of a water molecule (H₂O) from the alcohol, or cleavage of the cyclobutane ring.

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule. mdpi.comnih.gov The FTIR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong absorption bands corresponding to C-F stretching vibrations would be expected in the 1000-1200 cm⁻¹ region. The C-H stretching and bending vibrations of the aliphatic rings would also be present. mdpi.com

X-ray Crystallographic Investigations

X-ray crystallography provides the most definitive structural information for compounds in the solid state, offering precise data on bond lengths, bond angles, and torsional angles.

Determination of Solid-State Molecular Architecture and Stereochemistry

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules. nih.gov For derivatives of this compound, this technique would confirm the spirocyclic nature of the carbon skeleton and establish the relative stereochemistry of the hydroxyl group with respect to the fused ring system. Studies on related spiro[3.3]heptane and spiro[2.3]hexane systems have utilized X-ray diffraction to confirm their molecular structures and analyze their conformations, which are often restricted due to the rigidity of the spirocyclic framework. acs.orgrsc.org The precise measurements obtained from X-ray analysis are crucial for understanding the molecule's shape and how it might interact with biological targets.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, the hydroxyl group is a key player, capable of forming strong hydrogen bonds (O-H···O) which often dictate the primary packing motif.

Computational and Theoretical Studies on Molecular Structure

Computational chemistry provides a powerful complement to experimental data, allowing for the investigation of molecular properties that may be difficult to measure directly. Density Functional Theory (DFT) is a common method used for these studies. nih.govmdpi.com

Theoretical calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths and angles that can be compared with experimental X-ray data. mdpi.com These calculations also allow for the prediction of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra. nih.govmdpi.com

Furthermore, computational models can be used to analyze the electronic properties of the molecule. For instance, Natural Bond Orbital (NBO) analysis can provide information about atomic charges and intramolecular interactions. mdpi.com The calculation of properties like the topological polar surface area (TPSA) can be derived from the computed structure and is valuable in medicinal chemistry for predicting membrane permeability. nih.gov Exit Vector Plot (EVP) analysis, another computational tool, has been used on related spirocyclic scaffolds to assess their potential as bioisosteres in drug design. rsc.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
6,6-Difluorospiro[3.3]heptan-2-ol

Quantum-Chemical Calculations on Ring Strain and Electronic Distribution

The spiro[2.3]hexane system is intrinsically strained due to the fusion of two small rings. The total strain energy of the parent spiro[2.3]hexane is significant, arising from the inherent strain of both the cyclopropane and cyclobutane rings. Computational methods, such as those employing high levels of electronic structure theory (e.g., W1BD, G-4, CBS-APNO), can be used to calculate hydrocarbon strain energies through the use of computational group equivalents. swarthmore.edu For the parent spiro[2.3]hexane, the strain energy is a composite of the angle and torsional strain in both rings.

The introduction of a gem-difluoro group at the C2 position is expected to further increase the ring strain of the cyclopropane moiety. This is a well-documented effect in gem-difluorocyclopropanes. The strong electronegativity of the fluorine atoms leads to a shortening and strengthening of the distal C-C bond opposite the CF2 group and a lengthening of the adjacent C-C bonds. This geometric distortion results in a significant increase in strain energy compared to the non-fluorinated cyclopropane. For instance, the ring strain energy of 1,1-difluorocyclopropane is estimated to be considerably higher than that of cyclopropane.

The electronic distribution in this compound is also heavily influenced by the gem-difluoro group. The powerful electron-withdrawing nature of the two fluorine atoms polarizes the C2 carbon, creating a localized dipole. This inductive effect can influence the acidity of the hydroxyl proton at the C5 position. The electron density withdrawal by the CF2 group can be transmitted through the spirocyclic framework, potentially lowering the pKa of the alcohol compared to its non-fluorinated analog. Quantum-chemical calculations would be essential to precisely quantify the charge distribution and the resulting impact on the molecule's reactive properties.

Compound Calculated Property Estimated Value/Effect
spiro[2.3]hexaneRing Strain EnergyHigh
2,2-Difluorospiro[2.3]hexaneRing Strain EnergyHigher than spiro[2.3]hexane
This compoundpKa of C5-OHLower than non-fluorinated analog
This compoundMolecular Dipole MomentIncreased due to CF2 group

Molecular Dynamics and Conformational Search Algorithms

The conformational landscape of spiro[2.3]hexane derivatives is primarily dictated by the puckering of the cyclobutane ring. The cyclobutane ring in these systems is not planar and can adopt a puckered conformation to relieve torsional strain. The substituents on the cyclobutane ring will influence the energetic preference for a particular puckered state.

For this compound, the hydroxyl group at C5 can exist in either an axial or equatorial-like position relative to the mean plane of the cyclobutane ring. Molecular dynamics simulations and conformational search algorithms, such as the mixed torsional/low-mode conformational sampling method, are powerful tools to explore the potential energy surface of such molecules. beilstein-journals.orgnih.govbeilstein-journals.org These methods can identify the lowest-energy conformers and the energy barriers between them.

The presence of the rigid, strained cyclopropane ring fused at C3 restricts the conformational flexibility of the cyclobutane ring. It is anticipated that the puckering of the cyclobutane ring will be the primary source of conformational isomerism. The interplay between the steric bulk of the hydroxyl group and the electronic repulsion from the gem-difluoro unit will likely determine the preferred conformation. It is plausible that intramolecular hydrogen bonding between the C5-hydroxyl group and one of the fluorine atoms could stabilize certain conformations, a hypothesis that could be investigated through computational modeling.

Conformational Feature Description Influencing Factors
Cyclobutane Ring PuckeringNon-planar conformation to reduce torsional strain.Spiro-fusion with cyclopropane; C5-hydroxyl group.
C5-OH OrientationCan adopt axial-like or equatorial-like positions.Steric interactions; potential intramolecular hydrogen bonding.
Rotational BarriersEnergy required to interconvert conformers.Ring strain; substituent interactions.

Exit Vector Plot (EVP) Analysis for Spatial Orientation of Substituents

Exit Vector Plot (EVP) analysis is a valuable tool for visualizing and comparing the three-dimensional spatial arrangement of substituents on a molecular scaffold. researchgate.netresearchgate.netsci-hub.seepa.govwhiterose.ac.uk This method defines "exit vectors" originating from the points of substitution on the scaffold and characterizes their relative orientation using a set of geometric parameters. These parameters can then be plotted to represent the chemical space occupied by a given scaffold.

For a disubstituted derivative of this compound, for instance, a hypothetical 1,5-disubstituted analog, the EVP would describe the spatial relationship between the substituents at the C1 and C5 positions. The analysis of similar spiro[2.3]hexane systems has shown that these scaffolds can act as promising isosteres for more common ring systems like piperidine (B6355638) and cyclohexane, offering unique vector orientations. sci-hub.seepa.gov

EVP Parameter Description Significance for this compound
r Distance between the points of substitution.Defines the overall size of the substituted scaffold.
θ Dihedral angle between the two exit vectors.Describes the torsional relationship between substituents.
φ1, φ2 Angles describing the out-of-plane bending of the exit vectors.Quantifies the three-dimensionality of the substituent placement.

Influence of Gem-Difluoromethylene Unit on Molecular Geometry and Strain

The gem-difluoromethylene (CF2) group exerts a profound influence on the local and global geometry of the this compound molecule. As previously mentioned, the primary effect is a significant increase in the strain of the cyclopropane ring. This increased strain can render the molecule more susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry. nih.gov

The stereoelectronic effects of the CF2 group are also critical. The C-F bonds are highly polarized, creating a strong dipole moment. The electron-withdrawing nature of the fluorines can affect the bond lengths and angles within the cyclopropane ring. Specifically, the C-C bond opposite the CF2 group (C1-C3 bond in the parent cyclopropane) is typically shortened and strengthened, while the adjacent C-C bonds (C1-C2 and C2-C3) are lengthened. This geometric distortion is a direct consequence of the electronic demands of the fluorine atoms. nih.govdiva-portal.orgrsc.org

Furthermore, the gem-difluoro group can influence the conformational preferences of adjacent rings. While the spiro[2.3]hexane system is already rigid, the electronic and steric presence of the CF2 group can further bias the puckering of the cyclobutane ring. The repulsive interactions between the fluorine atoms and the hydrogens on the cyclobutane ring may favor a specific puckered conformer that minimizes these interactions. The unique electronic environment created by the CF2 group can also impact the molecule's interactions with biological targets, making it a valuable motif in medicinal chemistry. researchgate.net

Effect of Gem-Difluoromethylene Unit Description Consequence for this compound
Increased Ring Strain The CF2 group increases the inherent strain of the cyclopropane ring.Enhanced reactivity in ring-opening reactions.
Geometric Distortion Alteration of bond lengths and angles within the cyclopropane ring.Shortened C1-C3 bond, lengthened C1-C2 and C2-C3 bonds (by analogy).
Electronic Polarization Strong electron withdrawal by fluorine atoms creates a significant local dipole.Influences intermolecular interactions and chemical reactivity.
Conformational Bias Steric and electronic interactions can favor specific conformations of the cyclobutane ring.Reduced conformational flexibility and a more defined three-dimensional shape.

Mechanistic Investigations and Reactivity Profiles of 2,2 Difluorospiro 2.3 Hexan 5 Ol Analogs

Mechanistic Pathways in Spirocyclization Reactions

The construction of the spiro[2.3]hexane skeleton, which marries a cyclopropane (B1198618) and a cyclobutane (B1203170) ring through a single carbon atom, can be achieved through various synthetic strategies. Understanding the underlying mechanisms of these spirocyclization reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Elucidation of Carbene Addition Mechanisms

Carbene addition to alkenes is a fundamental method for constructing cyclopropane rings. libretexts.org Carbenes, being neutral species with a divalent carbon atom, are highly reactive electrophiles that can react with carbon-carbon double bonds in a concerted, single-step cycloaddition. libretexts.org This process is often stereospecific; for instance, the reaction of a carbene with a cis-alkene yields a cis-substituted cyclopropane. libretexts.org

In the context of forming spiro[2.3]hexane systems, this typically involves the addition of a carbene to a methylenecyclobutane (B73084) derivative. Transition metal catalysts, such as those based on rhodium, copper, or nickel, are frequently employed to mediate carbene transfer from precursor molecules like diazo compounds. nih.govbris.ac.uk For example, nickel(0) catalysis can promote the reaction of [1.1.1]propellane with alkenes, where the propellane serves as a precursor to a 3-methylenecyclobutylidene-nickel intermediate, which then undergoes cyclopropanation. bris.ac.uk The mechanism is believed to proceed through a two-electron pathway involving the reaction of the alkene with the nickel carbene intermediate. bris.ac.uk

The choice of metal catalyst can significantly influence the reaction pathway. Rhodium carbenes, for instance, are highly electrophilic and can favor typical carbene reactions like C-H insertion and cyclopropanation. nih.gov In some cases, the reaction can proceed through the formation of a spirocyclic intermediate via intramolecular C-C bond formation between the carbene carbon and an aromatic ring. nih.gov

Understanding Palladium-Catalyzed Cyclopropanation Mechanisms and Selectivity

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in cyclopropanation offers a powerful tool for constructing spirocycles. These reactions often proceed via a Pd(II)/Pd(IV) catalytic cycle. umich.edu The selectivity of these transformations—referring to which product is preferentially formed—is influenced by several factors, including the nature of the ligands, the substrate's electronic and steric properties, and the reaction conditions. umich.eduacs.org

For instance, in the palladium-catalyzed cyclopropanation of alkenyl silanes with diazoalkanes, evidence points towards a Pd(0) mechanism. acs.org The stereoselectivity of these reactions is highly dependent on the catalyst used. acs.org In oxidative cross-coupling reactions mediated by palladium, factors such as the concentration and properties of quinone promoters and the nature of carboxylate ligands can dramatically influence site selectivity. umich.edu This level of control is critical when constructing complex, highly substituted spiro[2.3]hexane frameworks, ensuring the desired diastereomer is obtained.

Radical Intermediates and Propagation in Difluoromethylation and Cyclization Reactions

The introduction of the difluoromethyl (CF₂H) group is of high interest, as this moiety can significantly alter a molecule's biological properties. Radical chemistry provides a direct avenue for both difluoromethylation and subsequent cyclization to form spiro-architectures. mdpi.comgoettingen-research-online.de These reactions are typically initiated by generating a difluoromethyl radical (•CF₂H) from a stable precursor, such as sodium difluoromethanesulfinate (NaSO₂CF₂H) or difluoromethyltriphenylphosphonium bromide ([Ph₃PCF₂H]⁺Br⁻), often using a photocatalyst like Ir(ppy)₃ under visible light irradiation. mdpi.comacs.org

A common mechanistic sequence involves the following steps:

Radical Generation : A photocatalyst, excited by visible light, initiates a single-electron transfer (SET) process with a difluoromethyl precursor to generate the •CF₂H radical. acs.org

Radical Addition : The electrophilic •CF₂H radical adds to an alkene, such as one tethered to an indole (B1671886) or imidazole (B134444) ring, to form a new radical intermediate. mdpi.comacs.org

Cyclization : The newly formed radical intermediate undergoes an intramolecular cyclization. In the context of spirocycle formation, this is often a 5-exo-trig cyclization, where the radical attacks an aromatic ring or another tethered unsaturated system to create the spirocyclic core. mdpi.comgoettingen-research-online.de

Propagation/Termination : The resulting spirocyclic radical intermediate is then oxidized or reduced to the final neutral product, regenerating the photocatalyst in the process. mdpi.comacs.org

Radical trap experiments have been used to confirm the involvement of radical intermediates in these pathways. mdpi.com This strategy has been successfully applied to synthesize various CF₂H-substituted polycyclic and spiro compounds. goettingen-research-online.deacs.orgresearchgate.net

Transformations Involving the Spiro[2.3]hexane Core

The spiro[2.3]hexane framework is characterized by significant ring strain, making it a versatile intermediate for further chemical transformations. This reactivity can be harnessed to access a variety of other molecular scaffolds through ring-opening reactions and rearrangements, or the peripheral functional groups can be selectively modified.

Ring-Opening Reactions and Rearrangements

The inherent strain in the spiro[2.3]hexane system makes it susceptible to ring-opening under thermal or catalytic conditions. Semmelhack and DeFranco reported that spiro[2.3]hex-4-enes undergo thermal rearrangement at elevated temperatures (above 60°C) to yield ring-opened allylidenecyclopropanes, which can further rearrange to 3-methylenecyclopentene (B14743801) derivatives. sci-hub.se

Transition metal catalysts can also promote ring-opening. Wiberg's studies on [1.1.1]propellane, a related strained system, showed that catalysts like Rh(I) or Pd(II) can induce instantaneous ring-opening to form dimers, while other metals lead to mixtures of isomers and oligomers via proposed metal carbene intermediates. bris.ac.uk Similarly, spiro[chromanone-hydantoin] compounds, which contain a spiro center, are reactive towards nucleophiles, leading to ring-opening of the chromanone portion. core.ac.uk The reaction is thought to be initiated by deprotonation, causing the chromanone ring to open and form an α,β-unsaturated ketone intermediate, which can then undergo further condensation and cyclization. core.ac.uk

Selective Functionalization of the Alcohol Moiety

The hydroxyl group in 2,2-Difluorospiro[2.3]hexan-5-ol provides a reactive handle for introducing further molecular diversity. Standard organic transformations can be applied to selectively modify this alcohol.

Table 1: Potential Functionalization Reactions of the Alcohol Moiety

Reaction Type Reagents and Conditions Product Type
Oxidation Dess-Martin periodinane (DMP) in DCM Ketone (Spiro[2.3]hexan-5-one)
Protection TBDMSCl, Imidazole in DMF Silyl (B83357) Ether
Deprotection TBAF in THF Alcohol

| Reduction/Cyclization | DIBAL-H reduction followed by cyclization | Spiro-oxetane |

Data compiled from representative procedures. theharigroup.inmdpi.com

For example, the alcohol can be oxidized to the corresponding ketone, 2,2-Difluorospiro[2.3]hexan-5-one, using reagents like Dess-Martin periodinane (DMP). mdpi.com This ketone could then serve as an electrophile for nucleophilic additions.

Conversely, the alcohol can be protected to prevent its reaction in subsequent synthetic steps. Common protecting groups for alcohols include silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, which can be installed using TBDMSCl and an imidazole base and later removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com

Furthermore, the alcohol functionality can be a precursor to other important structures. For instance, a sequence involving reduction and subsequent intramolecular cyclization could potentially transform the alcohol into a spiro-oxetane, a valuable scaffold in medicinal chemistry. theharigroup.in The reduction of a related spiro-lactone with DIBAL-H followed by cyclization has been shown to produce such spiro-oxetanes. theharigroup.in

Reactivity of the Gem-Difluoro Group in Spirocyclic Systems

The gem-difluoro group in spirocyclic systems, particularly in gem-difluorocyclopropanes (F2CPs), imparts unique reactivity to the molecule. rsc.org These systems are of significant interest due to their potential as fluoroallylic synthons. rsc.org The reactivity is largely governed by the strain of the cyclopropane ring and the strong electron-withdrawing nature of the two fluorine atoms.

One of the primary modes of reactivity for gem-difluorocyclopropanes involves ring-opening transformations. These reactions can be catalyzed by transition metals and often proceed via the cleavage of a single C-F bond to yield monofluoroalkenes. rsc.org However, transformations involving the cleavage of both C-F bonds or no C-F bond cleavage have also been developed. rsc.org

Another aspect of the reactivity of gem-difluoro groups in spirocyclic systems is their participation in cycloaddition reactions. For example, gem-difluorocyclopropenes can undergo [3+2]-cycloaddition reactions with azomethine ylides to form novel fluorine-containing 3-azabicyclo[3.1.0]hexanes. researchgate.net The electronic nature of the substituents on the cyclopropene (B1174273) ring can significantly influence the reaction rate. researchgate.net

The table below summarizes the reactivity of different substrates in gem-difluorocyclopropanation reactions.

Substrate TypeReagent SystemProduct TypeKey FindingsReference
Electron-deficient alkenesCF3SiMe3−NaISpirocyclic gem-difluorocyclopropyl-substituted carboxylic acidsEfficient difluorocyclopropanation under slow addition protocol. enamine.net
Unsaturated N-Boc derivativesCF3SiMe3-NaISpirocyclic secondary amines with a gem-difluorocyclopropane moietyReactivity correlates with steric hindrance and electronic stabilization. allfordrugs.com
gem-DifluorocyclopropenesAzomethine ylidesFluorine-containing 3-azabicyclo[3.1.0]hexanesElectron-rich cyclopropenes show slower reaction rates. researchgate.net

Stereochemical Outcomes and Diastereocontrol in Chemical Transformations

The stereochemical outcome of reactions involving spirocyclic systems is a critical aspect of their synthetic utility. Diastereocontrol in these transformations can be achieved through various strategies, including steric effects, thermodynamic control, and the use of directing groups. rsc.org

In nucleophilic additions to cyclopropenes, high cis-selectivity can be achieved through the directing effect of a strategically placed functional group, such as a carboxamide, which can coordinate to an alkali metal. rsc.org This templated addition of nucleophiles like aryloxides across the double bond of non-conjugated cyclopropenes leads to stereochemically defined cyclopropanes. rsc.org While reactions of substituted cyclopropenes are often not diastereoselective, excessive steric hindrance can enforce selectivity. rsc.org

Cascade reactions, also known as domino reactions, are highly efficient for constructing complex spirocyclic frameworks with high levels of stereoselectivity. nih.gov For instance, a squaramide-catalyzed asymmetric N,O-acetalization/aza-Michael addition domino reaction between N-Boc ketimines and γ-hydroxyenones has been developed to construct pyrazolinone-embedded spirooxazolidines. uva.es This method allows for the generation of two stereocenters with good diastereoselectivities and high enantioselectivities. uva.es The choice of catalyst is crucial in controlling the stereochemical outcome. uva.es

The table below presents data on the stereochemical outcomes of selected reactions involving spirocyclic systems.

Reaction TypeCatalyst/Directing GroupProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Nucleophilic addition of aryloxides to cyclopropenesCarboxamide directing groupcis-CyclopropanesHigh cis-selectivityNot reported rsc.org
Asymmetric N,O-acetalization/aza-Michael additionHydroquinine-derived squaramideSpirooxazolidinesup to 3.3:1up to >99% uva.es
Asymmetric aldol (B89426) reactionChiral N-methyl pyridoxalβ-trifluoromethyl-β-hydroxy-α-amino-acid esters>20:199% researchgate.net

Applications and Design Principles in Advanced Organic Synthesis

2,2-Difluorospiro[2.3]hexan-5-ol and its Analogs as Conformationally Constrained Building Blocks

The rigid, three-dimensional structure of this compound and its related analogs makes them valuable building blocks in modern medicinal chemistry. Their unique topology offers a significant departure from the flat, aromatic structures that have traditionally dominated drug discovery, providing a pathway to novel chemical entities with improved properties.

Design of sp3-Hybridized Scaffolds for Enhanced Three-Dimensional Chemical Space Exploration

The push to "escape from flatland" in drug discovery has intensified the search for novel, three-dimensional (3D) molecular scaffolds. Spirocyclic compounds, characterized by two rings connected by a single common atom, are at the forefront of this movement due to their inherent structural rigidity and defined exit vectors for substitution. The spiro[2.3]hexane framework, which fuses a cyclopropane (B1198618) and a cyclobutane (B1203170) ring, is particularly notable for its high degree of sp3 hybridization and conformational restriction.

The introduction of gem-difluoro groups, as seen in this compound, further enhances the utility of these scaffolds. Fluorine atoms can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity without significantly increasing molecular size. The resulting fluorinated spirocycles serve as conformationally "frozen" structures that allow for a more precise exploration of the 3D chemical space. This rigidity helps in designing molecules with higher target selectivity and improved drug-like properties, as the spatial orientation of functional groups is well-defined.

Table 1: Comparison of Molecular Shape Indices for Different Scaffolds

Scaffold Principal Moments of Inertia (PMI) Plot Description
Benzene Rod-like A classic "flat" aromatic ring with limited 3D character.
Cyclohexane Disc/Sphere-like Possesses 3D character through its chair/boat conformations, but remains relatively flexible.

This table provides a conceptual comparison of the general shapes of common chemical scaffolds.

Utility as Bioisosteric Replacements (e.g., for Piperidine (B6355638) and Cycloalkane Analogs)

A significant application of spiro[2.3]hexane derivatives is their use as bioisosteres for common saturated rings like piperidine and cyclohexane. Bioisosteric replacement is a key strategy in medicinal chemistry to optimize a lead compound's pharmacological profile by swapping a functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties.

The 4-azaspiro[2.3]hexane motif, for instance, has been investigated as a piperidine isostere. Studies have shown that this replacement can lead to a decrease in the basicity of the parent compound while increasing its lipophilicity, which can be advantageous for cell permeability and metabolic stability. Furthermore, exit vector plot (EVP) analysis of 1,5-disubstituted spiro[2.3]hexanes demonstrates that their substitution patterns are structurally analogous to trans-1,4-disubstituted cyclohexanes and 1,4-disubstituted piperidines, validating their role as effective mimics.

The difluorinated nature of this compound and its analogs makes them particularly suited as isosteres for gem-difluorocycloalkanes, which are themselves important motifs in approved drugs. The constrained nature of the spirocyclic system provides a scaffold with a more defined conformational profile than a simple difluorocyclohexane.

Application in Peptidomimetics and Constrained Peptide Design

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. The rigid spiro[2.3]hexane scaffold is an excellent platform for constructing conformationally constrained amino acids and peptide mimics.

Specifically, the defined conformations of 1,5-diaminospiro[2.3]hexane derivatives have been shown to be suitable for mimicking secondary peptide structures like β-turns and β-sheets. These structures are critical for many protein-protein interactions. By incorporating a spirocyclic core, chemists can enforce a specific turn or loop geometry in a peptide chain, enhancing its binding affinity and selectivity for a biological target.

For example, stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives has yielded "frozen" analogues of L-glutamic acid, designed to limit bond rotation and present a specific pharmacophore geometry to glutamate (B1630785) receptors. Similarly, combining fluorination with conformational restriction has led to unique spirocyclic amino acid building blocks with potential for creating more stable and potent bioactive compounds.

Synthetic Utility in the Construction of Complex Molecules

Beyond their direct use as scaffolds, fluorinated spirocycles like this compound are valuable intermediates in organic synthesis, enabling access to a wide range of complex and novel molecules.

Intermediates for the Synthesis of Diverse Fluorinated Organic Compounds

The functional groups on the this compound core—the hydroxyl group and the difluorinated spiro center—can be manipulated to create a variety of other fluorinated compounds. The synthesis of related fluorinated spiro[3.3]heptane building blocks on a multigram scale from a common precursor highlights the role of these motifs as versatile synthetic intermediates. The inherent strain and reactivity of the small rings can be harnessed for further chemical transformations.

The

Strategies for Late-Stage Derivatization and Scaffold Modification

The strategic introduction of unique spirocyclic scaffolds is a prominent approach in modern medicinal chemistry to explore novel chemical space and enhance the three-dimensionality of drug candidates. The 2,2-difluorospiro[2.3]hexane motif, in particular, offers a rigid and sterically defined core that can be strategically functionalized at a late stage to generate a diverse array of complex molecules. The presence of the hydroxyl group in this compound provides a key handle for such modifications, enabling its incorporation into more elaborate molecular architectures.

Research in this area has demonstrated the utility of this compound as a versatile building block. The derivatization strategies often involve the initial activation of the hydroxyl group, converting it into a more reactive species that can subsequently undergo nucleophilic substitution or other transformations. This approach allows for the appendage of various functional groups and heterocyclic systems, thereby modifying the parent scaffold to achieve desired physicochemical and pharmacological properties.

The following table outlines a key transformation in the derivatization of a 2,2-difluorospiro[2.3]hexane-based intermediate, highlighting the reactants and the resulting complex product. This serves as a specific illustration of a late-stage scaffold modification strategy.

Reactant 1Reactant 2Product
Ethyl 3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylate(2,2-difluorospiro[2.3]hexan-1-yl)methanol (derived from this compound)3-Cyclopropyl-1-((2,2-difluorospiro[2.3]hexan-1-yl)methyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

This synthetic route exemplifies how the relatively simple starting material, this compound, can be strategically employed to access intricate molecular structures. The modification of the hydroxyl group into a methyl group connected to the pyrazole (B372694) core demonstrates a significant scaffold alteration, introducing a complex substituent that can profoundly influence the biological activity of the final compound. Such strategies are pivotal in the optimization of lead compounds during the drug discovery process.

Future Directions and Perspectives in 2,2 Difluorospiro 2.3 Hexan 5 Ol Research

Emerging Synthetic Methodologies for Fluorinated Spirocycles

The synthesis of complex spirocyclic systems like 2,2-Difluorospiro[2.3]hexan-5-ol remains a significant challenge, demanding innovative and efficient chemical strategies. Future progress hinges on the development of novel methodologies that offer greater control, efficiency, and substrate scope.

Recent advancements have moved beyond traditional two-step olefination/epoxidation sequences for creating oxaspiro[2.3]hexanes. rsc.org Emerging strategies include:

Radical-Mediated Spirocyclization : Photoredox catalysis and other radical initiation methods are gaining prominence for constructing spirocycles. researchgate.net These approaches, which can be dearomative or non-dearomative, allow for the formation of complex spiro-frameworks from aromatic or aliphatic monocyclic precursors under mild conditions. researchgate.net For instance, photoinduced, additive-free protocols have been developed for synthesizing functionalized spiro[2.3]hexanes, highlighting a greener approach to these scaffolds. rsc.org

Strain-Release Reactions : The inherent ring strain in small rings like cyclopropanes and cyclobutanes can be harnessed to drive the synthesis of more complex structures. tandfonline.com Methodologies involving the ring expansion of methylenecyclopropanes or the functionalization of bicyclo[1.1.0]butanes are powerful tools for building the spiro[2.3]hexane core. rsc.orgresearchgate.net

Decarboxylative Fluorination : A relatively new strategy involves the decarboxylative introduction of fluorine-containing groups. This method is advantageous due to the wide availability of functionalized carboxylic acids and its applicability to sp3-enriched, saturated ring systems, though controlling stereoselectivity can be a challenge due to the radical nature of the process. tandfonline.comtandfonline.com

Direct C-H Fluorination : While often applied to (hetero)aromatic systems, the development of direct C-H fluorination and fluoroalkylation for aliphatic systems is a key area of research. tandfonline.com Overcoming challenges related to regioselectivity will be crucial for its application in targeted synthesis.

gem-Difluorocyclopropanation : The use of silicon-based difluorocarbene reagents, such as those derived from TMSCF3 (Ruppert-Prakash reagent), provides a valuable method for gem-difluorocyclopropanation, a key step in building fluorinated spiro[2.3]hexane systems. tandfonline.com

These evolving synthetic tools are crucial for producing not only the parent this compound but also a diverse library of analogues with varied substitution patterns, which is essential for exploring their full potential.

Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding

A deep understanding of reaction mechanisms and molecular properties is essential for optimizing synthetic routes and predicting the behavior of novel compounds. The synergy between advanced spectroscopic techniques and computational chemistry is proving indispensable in the study of fluorinated spirocycles.

Computational Chemistry : Density Functional Theory (DFT) calculations have become a powerful tool for investigating the electronic and structural properties of these molecules. mdpi.com

Mechanistic Insights : DFT methods, such as those benchmarked against high-level procedures like G2[ECP], are used to model reaction pathways, including the reductive elimination and pseudorotation of hypervalent iodine(III) intermediates used in fluorination reactions. rsc.org This allows researchers to understand and predict the regioselectivity of fluorination on complex scaffolds. rsc.orgnih.gov

Property Prediction : Calculations using functionals like B3LYP can predict molecular geometries, dipole moments, and natural atomic charges. mdpi.com For example, studies on related fluorinated spiro-heterocycles have used DFT to explain how different fluorine substituents (e.g., F vs. CF3) influence molecular polarity. mdpi.com

Spectroscopic Analysis : High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation.

Structural Confirmation : 1H, 13C, and 19F NMR are critical for confirming the structure and purity of synthesized compounds like 6,6-difluorospiro[3.3]heptan-2-one, a related spirocyclic ketone. nih.gov

Mechanistic Probes : NMR studies can provide evidence for reaction intermediates and decomposition pathways, which is particularly valuable for optimizing sensitive reactions like radiofluorination with spirocyclic iodonium (B1229267) ylides. rsc.org

The integration of these advanced methods provides a detailed picture of the energetic landscapes of reactions and the intrinsic properties of the resulting molecules, guiding the rational design of more efficient syntheses and novel molecular structures.

Expansion of Synthetic Applications and Modular Assembly Strategies

The value of this compound and its derivatives extends beyond their intrinsic properties to their use as versatile building blocks for constructing larger, more complex molecules. The development of modular assembly strategies is key to leveraging their unique three-dimensional structures in medicinal chemistry and materials science.

The spiro[2.3]hexane framework is recognized as a valuable scaffold that can serve as a conformationally restricted bioisostere for more common rings like piperidine (B6355638) and cyclohexane. researchgate.net This has led to its incorporation into various advanced molecules:

Unnatural Amino Acids : Efficient synthetic routes have been developed to produce novel α-amino acids derived from spiro[2.3]hexane and spiro[3.3]heptane cores. researchgate.netenamine.net These building blocks are of great interest for creating peptidomimetics with constrained conformations, potentially leading to enhanced biological activity and stability. enamine.net

Modular Synthesis of Libraries : A key goal is the development of convergent synthetic strategies where a common intermediate can be diversified to produce a wide array of functionalized building blocks. For example, the regioselective monoborylation of a spirocyclobutene creates a versatile handle for subsequent cross-coupling reactions, allowing access to a diverse set of spirocyclic compounds from one precursor. nih.gov Similarly, multigram-scale synthesis of precursors like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane enables the creation of a large library of novel difluorospiro[3.3]heptane derivatives. nih.gov

Bioisosteric Replacement : The rigid, three-dimensional nature of the spiro[2.3]hexane scaffold allows for precise positioning of functional groups in space. This makes it an attractive replacement for saturated rings in drug candidates, potentially improving physicochemical properties like metabolic stability and target selectivity or exploring novel intellectual property space. rsc.orgresearchgate.net

The future in this area lies in expanding the toolbox of reactions that can be reliably performed on the spiro[2.3]hexane core, enabling its modular assembly into a vast range of functional molecules for biological screening and materials development.

Addressing Remaining Challenges in Spiro[2.3]hexane Chemical Space Exploration

Despite recent progress, the exploration of the chemical space occupied by spiro[2.3]hexane and its fluorinated derivatives is still in its early stages. Several challenges must be overcome to fully unlock the potential of this unique molecular framework.

Synthetic Flexibility and Modularity : Many current synthetic routes are linear and tailored to a specific target, lacking the flexibility to introduce diverse substituents on the rings. rsc.orgnih.gov A significant challenge is to move away from methods that require different, specially designed precursors for each new analogue and toward more modular approaches where complexity is built from a common, easily accessible intermediate. nih.gov

Stereocontrol : The creation of specific stereoisomers, particularly in enantioselective syntheses, remains a formidable challenge. researchgate.netacs.org While organocatalytic methods have shown promise for constructing spiro[2.3]hexane skeletons with high enantioselectivity, the development of broadly applicable and robust stereoselective methods is a critical ongoing need. researchgate.net

Scalability : For a building block to be truly useful in drug discovery programs, its synthesis must be scalable to produce gram, or even kilogram, quantities. While multigram syntheses of related spiro[3.3]heptane systems have been reported, ensuring that emerging methodologies for spiro[2.3]hexanes are scalable is a crucial consideration. nih.govresearchgate.net

Navigating Vast Chemical Space : The potential number of derivatives of the spiro[2.3]hexane core is immense. Effectively exploring this "mighty haystack" of virtual compounds requires the integration of computational tools to design libraries and prioritize synthetic targets, moving beyond traditional linear searches to in-silico synthesis and 3D exploration. youtube.com

Addressing these hurdles will require continued innovation in catalysis, reaction engineering, and computational chemistry, ultimately making the rich chemical space of fluorinated spiro[2.3]hexanes more accessible to the wider scientific community.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-Difluorospiro[2.3]hexan-5-ol, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions to form the spirocyclic core, followed by fluorination. For example:

  • Cyclopropane Formation : Use precursors like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane under basic conditions (e.g., KOH) to generate the spiro framework.
  • Hydroxylation : Introduce the hydroxyl group via epoxide ring-opening or selective oxidation of a precursor alcohol .
  • Critical Parameters : Temperature control (< 0°C for cyclopropane stability) and solvent choice (e.g., THF for solubility) significantly impact yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can spectral ambiguities be resolved?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolve spirocyclic conformation and hydroxyl proton coupling. Use deuterated DMSO to stabilize the hydroxyl group.
  • <sup>19</sup>F NMR : Confirm fluorine substitution patterns (δ ≈ -120 to -150 ppm for CF2 groups).
  • Mass Spectrometry (HRMS) : Validate molecular weight (C6H8F2O; MW = 146.12 g/mol).
  • Ambiguity Resolution : Compare experimental data with DFT-calculated chemical shifts or X-ray crystallography .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) to assess stability.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. organic solvents) to predict solubility and aggregation behavior.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., hydroxyl group vs. fluorinated carbons) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) for fluorinated spiro compounds?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time, and compound purity.
  • Dose-Response Analysis : Compare IC50/MIC values across studies (e.g., 25–100 µM for antimicrobial activity ).
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase panels) to identify off-target effects.

Q. What methodologies study the metabolic stability and pharmacokinetics of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.
  • Radiolabeling : Synthesize <sup>14</sup>C-labeled analogs to track absorption/distribution in rodent models.
  • Pharmacokinetic Modeling : Use compartmental analysis to estimate half-life (t1/2) and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.